Methyl (2S)-2-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-diene-11-carbonyl]amino}propanoate
Overview
Description
Methyl (2S)-2-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7310,]trideca-2,4-diene-11-carbonyl]amino}propanoate is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of Methyl (2S)-2-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-diene-11-carbonyl]amino}propanoate involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as cyclization reactions and selective functional group transformations. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
Methyl (2S)-2-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-diene-11-carbonyl]amino}propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, depending on the reaction conditions and the nature of the nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2S)-2-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-diene-11-carbonyl]amino}propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-diene-11-carbonyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Methyl (2S)-2-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0,]trideca-2,4-diene-11-carbonyl]amino}propanoate can be compared with other similar compounds, such as:
Methyl (1S,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}-3-methyloctahydro-1-pentalenecarboxylate: This compound has a different tricyclic structure and functional groups, leading to different chemical and biological properties.
Other tricyclic compounds: These compounds may share some structural similarities but differ in their specific functional groups and overall molecular architecture.
The uniqueness of this compound lies in its specific tricyclic structure and the presence of unique functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(15(21)23-2)17-16(22)18-7-11-6-12(9-18)13-4-3-5-14(20)19(13)8-11/h3-5,10-12H,6-9H2,1-2H3,(H,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSGAXLCYJEFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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